molecular formula C23H22N2O5S B11247875 N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11247875
M. Wt: 438.5 g/mol
InChI Key: CCTQMJWDRXKGHW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine class of heterocyclic compounds. Thiazines are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. One common method includes the reaction of 3,4-dimethoxyaniline with 6,7-dimethyl-1,2-dihydro-1,2,4-benzothiadiazine-1,1-dioxide under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like sulfuryl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antifungal, and antiviral properties.

    Medicine: Its potential anticancer and anti-inflammatory properties are being explored for developing new therapeutic agents.

    Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups and its diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-14-11-15(23(26)24-16-9-10-19(29-3)20(13-16)30-4)12-18-17-7-5-6-8-21(17)31(27,28)25(2)22(14)18/h5-13H,1-4H3,(H,24,26)

InChI Key

CCTQMJWDRXKGHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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